molecular formula C10H11BrO B8616418 3-Bromo-4-isopropylbenzaldehyde

3-Bromo-4-isopropylbenzaldehyde

Cat. No. B8616418
M. Wt: 227.10 g/mol
InChI Key: RRCMWLNCKWZOAW-UHFFFAOYSA-N
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Patent
US06547988B2

Procedure details

A one liter four-necked cylindrical shaped reaction flask equipped with a Dean-Stark trap, condenser, thermometer, nitrogen inlet, and a mechanical stirrer was charged with 42 g of D-sorbitol (0.23 mole), 700 mL of cyclohexane, 105 g of 3-bromo-4-ethylbenzaldehyde (0.46 moles), 80 mL of methanol, and 2.5 g of water. The system was then flushed with argon and heated in an oil bath with stirring. The mixture was then heated to a vapor temperature of 41.8° C., at which time 3.0 g of p-toluenesulfonic acid in 40 mL of methanol was slowly added. The reaction was seeded with 1.0 g of 3,4-dimethylbenzylidene sorbitol in 20 mL of methanol. The reaction was then stirred and heated (to about 120° C.) under reflux with removal of water through the Dean Stark trap as cyclohexane was returned to the system. Heating was then recommenced until the vapor temperature reached 70° C., at which time 40 mL of methanol were added slowly. The reaction mixture was allowed to heat up to the same vapor temperature and methanol was added slowly again, and repeated another 5 times. The reaction product (a white gel) was then cooled, neutralized with potassium hydroxide (7 g in 40 mL of methanol), and stripped of the resultant cyclohexane layer (by azeotrope with water). The gel remaining was then filtered and purified in boiling water and boiling methanol, giving 3-bromo-4-isopropylbenzaldehyde as a white solid (108.5 g, 78% yield)(as determined through standard analyses) exhibiting a peak melting transition of 216.3° C. by DSC at 20° C./min.
Name
D-sorbitol
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CCCCC1.[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[CH2:28][CH3:29])[CH:23]=[O:24].CO>O>[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[CH:28]([CH3:2])[CH3:29])[CH:23]=[O:24]

Inputs

Step One
Name
D-sorbitol
Quantity
42 g
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
700 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
105 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1CC
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
2.5 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41.8 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter four-necked cylindrical shaped reaction flask equipped with a Dean-Stark trap, condenser
CUSTOM
Type
CUSTOM
Details
The system was then flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath
ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
The reaction was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated (to about 120° C.)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with removal of water through the Dean Stark trap as cyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
reached 70° C., at which time 40 mL of methanol
ADDITION
Type
ADDITION
Details
were added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to heat up to the same vapor temperature and methanol
ADDITION
Type
ADDITION
Details
was added slowly again
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product (a white gel) was then cooled
FILTRATION
Type
FILTRATION
Details
The gel remaining was then filtered
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 108.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 207.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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